Product packaging for 3-(3,3-Dimethylcyclohexyl)pyrrolidine(Cat. No.:)

3-(3,3-Dimethylcyclohexyl)pyrrolidine

Cat. No.: B13313821
M. Wt: 181.32 g/mol
InChI Key: QKDHXNQHGOKFFW-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Core in Advanced Organic Synthesis

The pyrrolidine ring is a cornerstone in the field of organic synthesis and medicinal chemistry. nih.govnbinno.com Its prevalence stems from its presence in numerous natural products, including alkaloids and amino acids like proline, which play critical roles in biological systems. mdpi.com In advanced organic synthesis, the pyrrolidine scaffold is highly valued for several key reasons:

Chiral Building Block: The stereocenters that can be readily established on the pyrrolidine ring make it an invaluable chiral auxiliary and a fundamental component in asymmetric synthesis. nih.gov

Bioisostere: The pyrrolidine nucleus is often used as a bioisostere for other cyclic or acyclic structures in drug design to improve pharmacokinetic and pharmacodynamic properties.

Versatile Functionality: The nitrogen atom of the pyrrolidine ring can be easily functionalized, and the carbon backbone can be substituted at various positions, allowing for the creation of diverse molecular libraries for drug discovery. nbinno.com

Conformational Rigidity: The five-membered ring structure imparts a degree of conformational rigidity, which can be advantageous for optimizing binding interactions with biological targets such as enzymes and receptors. nih.gov

The synthesis of substituted pyrrolidines can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors. mdpi.com Common synthetic strategies include 1,3-dipolar cycloadditions, transition metal-catalyzed cyclizations, and reductive aminations of dicarbonyl compounds. mdpi.comresearchgate.net

Overview of Stereochemical Considerations in Substituted Pyrrolidine Systems

The stereochemistry of substituted pyrrolidines is a critical aspect that dictates their biological activity and chemical properties. The non-planar, puckered nature of the five-membered ring leads to different possible conformations, often referred to as "envelope" or "twist" conformations. The introduction of substituents on the ring influences the preferred conformation and the spatial orientation of these substituents.

For a compound like 3-(3,3-Dimethylcyclohexyl)pyrrolidine, several stereochemical aspects are of importance:

Chiral Centers: The pyrrolidine ring can have a chiral center at the 3-position where the cyclohexyl group is attached. The cyclohexyl ring itself can also possess chirality depending on its substitution pattern, although in the case of a 3,3-dimethyl substituent, the ring itself is achiral. This leads to the possibility of enantiomers and diastereomers.

Conformational Control: The bulky 3,3-dimethylcyclohexyl group would likely exert significant steric influence, favoring conformations that minimize steric strain. This can lock the pyrrolidine ring into a preferred pucker and influence the orientation of the nitrogen lone pair, which is crucial for its reactivity as a base and a nucleophile.

The stereoselective synthesis of specific isomers of substituted pyrrolidines is a major focus in organic chemistry, often employing chiral catalysts or starting from chiral precursors like proline. ua.es The ability to control the stereochemistry is paramount for the development of effective and selective therapeutic agents, as different stereoisomers of a drug can have vastly different biological activities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B13313821 3-(3,3-Dimethylcyclohexyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

3-(3,3-dimethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C12H23N/c1-12(2)6-3-4-10(8-12)11-5-7-13-9-11/h10-11,13H,3-9H2,1-2H3

InChI Key

QKDHXNQHGOKFFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)C2CCNC2)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 3,3 Dimethylcyclohexyl Pyrrolidine and Pyrrolidine Derivatives

Influence of Aliphatic and Cyclic Substituents on Pyrrolidine (B122466) Reactivity

The reactivity of the pyrrolidine ring is significantly modulated by the nature of its substituents. Both electronic and steric factors play a crucial role in determining the molecule's behavior in chemical transformations. acs.org Electron-withdrawing or -donating groups can alter the nucleophilicity and basicity of the nitrogen atom, while the size and position of substituents can dictate the regioselectivity and stereoselectivity of reactions by controlling the approach of reagents. acs.orgnih.gov

The 3-(3,3-dimethylcyclohexyl) substituent is a large, non-polar, and sterically demanding aliphatic group. Its primary influence on the pyrrolidine ring is steric in nature. This bulky group can create significant steric hindrance, shielding one face of the pyrrolidine ring and directing incoming reagents to the opposite, less hindered face. In reactions such as alkylation or acylation, the rate and success of the transformation can be heavily dependent on the ability of the reagent to access the reactive centers of the pyrrolidine. For instance, substrates with increased steric hindrance have been shown to exhibit reduced reactivity and require longer reaction times compared to less hindered analogues. acs.org

Pyrrolidine DerivativeSubstituent at C3Relative Reaction Rate (Hypothetical)Key Influence
Pyrrolidine-H100Baseline (minimal steric hindrance)
3-Methylpyrrolidine-CH₃75Minor steric hindrance
3-tert-Butylpyrrolidine-C(CH₃)₃20Significant steric hindrance
3-(3,3-Dimethylcyclohexyl)pyrrolidine-C₆H₉(CH₃)₂15Major steric hindrance and conformational locking

Role of the Nitrogen Atom in Intramolecular Interactions and Transition State Stabilization

The secondary amine nitrogen atom is the most prominent feature of the pyrrolidine scaffold, conferring both basicity and nucleophilicity to the molecule. nih.govchemicalbook.com The lone pair of electrons on the nitrogen atom can act as a proton acceptor (base), a nucleophile in substitution and addition reactions, and a hydrogen bond acceptor, which is critical for molecular recognition and binding to biological targets. nih.govresearchgate.net The basicity of the pyrrolidine nitrogen is influenced by substituents on the ring; charged substituents, in particular, have a strong effect on basicity. nih.gov The conjugate acid of pyrrolidine has a pKa of 11.27, making it a stronger base than many other secondary amines. chemicalbook.comwikipedia.org

In this compound, the substituent is not directly attached to the nitrogen, so its electronic effect on basicity is minimal. However, the steric bulk of the 3,3-dimethylcyclohexyl group can indirectly influence the nitrogen's reactivity by affecting the conformational equilibrium of the ring, which may alter the accessibility of the nitrogen's lone pair to acids or electrophiles.

The nitrogen atom is also pivotal in stabilizing transition states during chemical reactions. It can participate in intramolecular hydrogen bonds, which can pre-organize the molecule into a reactive conformation. researchgate.net In N-substituted pyrrolidines, weak hydrogen bonds involving the nitrogen atom and carbonyl oxygen have been observed and are thought to play an important role in the activity of these compounds. researchgate.net While the unsubstituted nitrogen of this compound cannot form the same type of intramolecular bonds as an N-acyl derivative, the lone pair is crucial for its role in organocatalysis, where it often forms enamines or iminium ions, and its steric environment dictates the stereochemical outcome of the reaction.

CompoundSubstituent(s)pKa (Conjugate Acid)Reference
PyrrolidineNone11.27 chemicalbook.comwikipedia.org
BenzoxaboroleFused aromatic ring7.3 nih.gov
3,3-gem-dimethyl benzoxaboroleFused aromatic ring, gem-dimethyl8.3 nih.gov

Coordination Chemistry and Metal-Catalyzed Transformations Involving Pyrrolidine Ligands

Pyrrolidine derivatives are widely employed as chiral ligands in transition metal-catalyzed reactions, a cornerstone of modern asymmetric synthesis. nih.govacs.org The nitrogen atom serves as an excellent coordination site for a variety of metals, including rhodium, palladium, iridium, and copper. acs.orgresearchgate.netnih.gov The true utility of pyrrolidine ligands lies in the stereochemical information embedded in their structure. Chiral substituents on the pyrrolidine ring create a well-defined three-dimensional environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a substrate and deliver products with high enantioselectivity. nih.govnih.gov

A ligand such as this compound would be a powerful tool in this context. The bulky and conformationally restricted 3,3-dimethylcyclohexyl group would create a highly controlled steric environment. When coordinated to a metal, this ligand would effectively block one side of the catalytic center, forcing substrates to approach from the less hindered direction. This strategy is frequently used to achieve high levels of stereocontrol in reactions like asymmetric hydrogenation, C-H functionalization, and cycloadditions. nih.govacs.org For example, ferrocenyl-based pyrrolidine ligands have demonstrated exceptional efficiency in Rh-catalyzed asymmetric hydrogenations, achieving excellent enantioselectivities. nih.gov The steric and electronic properties of the ligand are tuned to optimize catalytic activity and selectivity for specific transformations. acs.org

Catalyst/Ligand TypeMetalReaction TypeTypical Outcome
(S)-Proline-derived organocatalystN/AAldol (B89426) ReactionHigh enantioselectivity nih.gov
Chiral 2,5-disubstituted pyrrolidineRhodium(II)C-H InsertionHigh enantio- and diastereocontrol acs.org
Pyrrolidinyl ferrocene phosphineRhodiumAsymmetric Hydrogenation>99% ee nih.gov
Pyrrolidine with C3 directing groupPalladiumC-H ArylationExcellent regio- and stereoselectivity acs.org

Stereochemistry and Reaction Mechanisms in Pyrrolidine Systems

The stereochemical complexity of the pyrrolidine ring is one of its most defining features. Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and exists as a dynamic equilibrium of "envelope" and "twisted" conformations, a process known as pseudorotation. nih.gov Substituents on the ring can significantly influence this equilibrium, often locking the ring into a specific puckered conformation (e.g., Cγ-exo or Cγ-endo) to minimize steric interactions. acs.org

A bulky substituent at the C3 position, such as the 3,3-dimethylcyclohexyl group, would be expected to strongly favor a pseudoequatorial orientation to avoid unfavorable steric clashes. This conformational locking has profound implications for the stereochemical outcome of reactions. acs.orgnih.gov For example, in 1,3-dipolar cycloadditions to form substituted pyrrolidines, the facial selectivity is often controlled by the existing stereocenters and the conformational bias they induce. acs.orgorganic-chemistry.org The synthesis of cis-3,4-disubstituted pyrrolidines has been achieved with excellent stereoselectivity by using a directing group at the C3 position to control palladium-catalyzed C-H arylation at the C4 position. acs.org

The mechanism of such reactions is intimately tied to the three-dimensional structure of the pyrrolidine derivative. The pre-existing stereochemistry and conformation dictate the trajectory of reagent approach, the stability of transition states, and ultimately, the stereochemistry of the product. acs.org The ability to install substituents like the 3,3-dimethylcyclohexyl group allows for precise control over the ring's conformation, making it a powerful strategy for directing the outcome of stereoselective transformations. nih.gov

Reaction TypePyrrolidine Precursor/IntermediateKey Stereochemical InfluenceTypical Outcome
1,3-Dipolar CycloadditionAzomethine Ylide + AlkeneSubstituents on ylide and dipolarophileControl over up to four stereocenters acs.orgacs.org
Palladium-Catalyzed C-H ArylationPyrrolidine with C3 directing groupDirecting group blocks one facecis-3,4-disubstituted product acs.org
Yb(OTf)₃ Catalyzed 3-Component ReactionAldehyde, Amine, CyclopropanediesterLewis acid coordinationHigh diastereoselectivity for cis-2,5-substitution organic-chemistry.org
Peptide Synthesis4-tert-ButylprolineBulky group locks ring puckerInduces specific turns (β-turns) acs.orgnih.gov

Theoretical and Computational Chemistry Approaches to Pyrrolidine Systems

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping the intricate details of chemical reactions involving pyrrolidine (B122466) systems. By solving approximations of the Schrödinger equation, these methods can model the behavior of electrons and nuclei during a chemical transformation, providing a quantitative understanding of reaction feasibility and selectivity.

Density Functional Theory (DFT) has become a primary tool for analyzing the reaction pathways of organic molecules due to its favorable balance of computational cost and accuracy. acs.org DFT calculations are used to explore the potential energy surface (PES) of a reaction, identifying the minimum energy structures of reactants, products, and any intermediates. For pyrrolidine systems, this can involve modeling reactions such as N-alkylation, cycloadditions, or ring-contraction mechanisms. acs.orgnih.gov

A critical aspect of mechanistic elucidation is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction pathway. DFT calculations are adept at locating these transient structures. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate. nih.gov

In studies of pyrrolidine reactions, such as ring contractions to form cyclobutanes, identifying the rate-determining step (rds) is a primary goal. acs.orgnih.gov Computational analysis has shown that the cleavage of C–N bonds to release N₂ is often the step with the highest activation energy. acs.orgnih.gov By analyzing the geometry of the transition state, one can understand the specific atomic motions involved in surmounting the energy barrier. For 3-(3,3-Dimethylcyclohexyl)pyrrolidine, a key question would be whether the steric bulk of the substituent raises or lowers the activation energy for a given reaction, thereby affecting its kinetics.

Below is an illustrative table of a hypothetical energy profile for a reaction involving a substituted pyrrolidine, as would be determined by DFT calculations.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant This compound + Reagent0.0
TS1 First Transition State+17.7
Intermediate Reaction Intermediate-9.6
TS2 Second Transition State+12.5
Product Final Product-25.0
Note: Data are hypothetical and for illustrative purposes to demonstrate the output of DFT energy profile calculations, based on principles discussed in cited literature. nih.gov

Conformational Analysis and Pseudorotation Studies of Substituted Pyrrolidines

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of non-planar conformations. This flexibility, known as pseudorotation, is critical to its biological function and chemical reactivity. The substituents on the ring significantly influence the preferred conformations.

The pyrrolidine ring typically adopts two primary puckered conformations: the "envelope" (or Cₛ symmetry), where four atoms are coplanar and the fifth is out of plane, and the "twist" (or C₂ symmetry), where no four atoms are coplanar. beilstein-journals.org These conformations can interconvert via a low-energy pathway known as pseudorotation. nih.gov For a substituted pyrrolidine like this compound, the bulky substituent is expected to introduce a significant conformational bias.

To explore the potential energy surface and identify stable conformers, molecular modeling techniques employ conformational search algorithms. These methods systematically or randomly alter torsional angles to generate a wide range of possible structures, which are then minimized using force fields or quantum mechanical methods. For this compound, the primary conformational questions involve the orientation of the dimethylcyclohexyl group relative to the pyrrolidine ring (pseudo-axial vs. pseudo-equatorial) and the puckering of the pyrrolidine ring itself. It is well-established that bulky substituents on cyclic systems prefer to occupy equatorial positions to minimize steric strain. nih.gov Therefore, the most stable conformer would likely feature a pseudo-equatorial 3,3-dimethylcyclohexyl group.

A crucial validation of computational models is their ability to reproduce experimental data. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to molecular conformation. Calculated NMR chemical shifts and coupling constants for various low-energy conformers can be compared with experimental spectra. researchgate.net Often, a Boltzmann-averaged spectrum is calculated based on the relative energies of the conformers to provide a more accurate comparison. researchgate.net

For example, the coupling constants between protons on the pyrrolidine ring are highly dependent on the dihedral angles between them, which are in turn dictated by the ring's pucker. By correlating the calculated coupling constants of the predicted minimum-energy conformer of this compound with its experimental ¹H NMR spectrum, the predicted conformation can be validated. Similarly, calculated vibrational frequencies from DFT can be compared to experimental Infrared (IR) and Raman spectra. beilstein-journals.org

The following table illustrates how computational NMR data for different conformers can be analyzed.

Conformer of this compoundSubstituent OrientationCalculated Relative Energy (kcal/mol)Predicted ³J(H2,H3) Coupling (Hz)
A Pseudo-equatorial0.07.5
B Pseudo-axial2.52.1
Note: Data are hypothetical, based on established principles of conformational analysis and NMR correlation. The pseudo-equatorial conformer is expected to be lower in energy, and coupling constants are sensitive to dihedral angles. nih.govresearchgate.net

Reactivity Prediction through Computational Descriptors

Beyond elucidating reaction mechanisms, computational chemistry can predict the reactivity of molecules using various calculated parameters known as quantum chemical descriptors. These descriptors, derived from the electronic structure of the molecule, can be correlated with experimental reactivity through models like Quantitative Structure-Activity Relationships (QSAR).

For a molecule like this compound, DFT calculations can provide a wealth of information about its electronic properties. Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to act as an electron donor and acceptor, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. arabjchem.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrrolidine, the nitrogen lone pair is typically the most nucleophilic site.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites.

These descriptors can be used to predict how this compound might interact with other reagents or bind to a biological target. For example, the bulky, non-polar dimethylcyclohexyl group would be expected to significantly increase the molecule's lipophilicity and contribute to steric hindrance at the C3 position, influencing its interaction with enzymes or receptors. nih.gov

Application of Global and Local Reactivity Descriptors

Global and local reactivity descriptors derived from Conceptual Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of a molecule as a whole and at specific atomic sites. researchgate.netchemrxiv.org These descriptors quantify aspects of a molecule's stability and reactivity, such as its tendency to accept or donate electrons. nih.govchemrxiv.org

Global Reactivity Descriptors

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For this compound, these values would be calculated to predict its general reactivity profile. A hypothetical set of calculated global reactivity descriptors is presented in Table 1.

Table 1: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)) to illustrate the expected outputs of such an analysis.

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.25
LUMO EnergyELUMO-1.15
Ionization PotentialI-EHOMO6.25
Electron AffinityA-ELUMO-1.15
Chemical Potentialμ(EHOMO + ELUMO) / 2-2.55
Chemical Hardnessη(ELUMO - EHOMO) / 23.70
Electrophilicity Indexωμ2 / (2η)0.88

Local Reactivity Descriptors

While global descriptors are useful, local descriptors like Fukui functions (f(r)) identify the most reactive sites within a molecule. researchgate.net They indicate where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack.

Fukui function f+(r): Predicts the site for a nucleophilic attack (where the molecule is most likely to accept an electron).

Fukui function f-(r): Predicts the site for an electrophilic attack (where the molecule is most likely to donate an electron).

In this compound, the nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The analysis of the f-(r) descriptor would quantify this, showing a high value condensed on the nitrogen atom. Conversely, the regions most susceptible to nucleophilic attack would be identified by f+(r).

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing crucial information about its reactive sites. nih.govnih.gov The MESP map displays regions of negative and positive electrostatic potential on the molecule's electron density surface.

Red/Yellow Regions: Indicate negative potential, corresponding to areas of high electron density. These sites are electron-rich and are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential, corresponding to areas of low electron density (electron-poor). These sites are susceptible to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For this compound, an MESP analysis would visually confirm the predictions made by local reactivity descriptors. researchgate.netresearchgate.net A region of strong negative potential (typically colored red) would be localized around the nitrogen atom of the pyrrolidine ring, highlighting its role as a primary nucleophilic and basic center. nih.gov The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), indicating its susceptibility to deprotonation. The hydrocarbon framework of the dimethylcyclohexyl group would largely show near-neutral potential (green), reflecting its lower reactivity compared to the heteroatom. This mapping provides an intuitive guide to how the molecule will interact with other charged or polar species. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3,3-Dimethylcyclohexyl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a 3,3-dimethylcyclohexyl moiety to a pyrrolidine ring. A plausible route is nucleophilic substitution or reductive amination under basic conditions (e.g., NaOH or K₂CO₃). For example, reacting 3,3-dimethylcyclohexanol with a pyrrolidine precursor via Mitsunobu or Buchwald-Hartwig coupling could yield the target compound . Optimize solvent (e.g., toluene/EtOH mixtures), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄) to enhance purity (>95%) and yield (70–85%) . Monitor reaction progress via TLC or GC-MS.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to identify substituent positions (e.g., cyclohexyl CH₂ vs. pyrrolidine ring protons) and coupling constants for stereochemical analysis .
  • HRMS : Confirm molecular formula (C₁₃H₂₅N, MW 195.34 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
  • IR spectroscopy : Detect functional groups (e.g., NH stretching in pyrrolidine) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against monoamine transporters (norepinephrine/serotonin reuptake) via radioligand binding assays .
  • Calcium channel modulation : Use fluorescence-based FLIPR assays to measure intracellular Ca²⁺ flux in neuronal cell lines .
  • Cytotoxicity screening : Employ MTT or resazurin assays in HEK-293 or SH-SY5Y cells to assess safety margins (IC₅₀ > 10 µM recommended for further study) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Purity differences : Validate compound purity via HPLC (>98%) and characterize byproducts .
  • Assay variability : Standardize protocols (e.g., cell passage number, buffer composition) and include positive controls (e.g., imipramine for reuptake assays) .
  • Stereochemical effects : Separate enantiomers via chiral HPLC and test individually .
  • Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) and report effect sizes .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to serotonin transporters (PDB ID: 5I71) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR models : Train models on pyrrolidine derivatives to correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :

  • Synthesize analogs : Modify cyclohexyl (e.g., fluorination) or pyrrolidine (e.g., N-methylation) groups .
  • Test key parameters : Measure logD (octanol/water), metabolic stability (microsomal assays), and binding affinity (Ki) .
  • Cluster analysis : Use PCA or hierarchical clustering to identify critical substituents driving activity .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodological Answer :

  • Acute toxicity testing : Conduct OECD 423-guided assays in rodents (dose range: 10–1000 mg/kg) .
  • Metabolite profiling : Identify hepatotoxic metabolites via LC-MS/MS and redesign analogs to block metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Safety pharmacology : Assess cardiovascular (hERG inhibition) and neurobehavioral effects in zebrafish models .

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